molecular formula C8H11N3O B13613883 2-(Pyrazin-2-yl)morpholine

2-(Pyrazin-2-yl)morpholine

Cat. No.: B13613883
M. Wt: 165.19 g/mol
InChI Key: MUUFMICDHBDGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrazin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a pyrazine moiety at the 2-position. For instance, 4-(Pyrazin-2-yl)morpholine (a structural analog with pyrazine substitution at the morpholine nitrogen) crystallizes in the monoclinic space group P2₁/c, with a molecular weight of 165.20 g/mol and distinct hydrogen-bonding patterns . Such compounds are of interest due to their prevalence in pharmaceuticals, including treatments for type-2 diabetes and schizophrenia .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-pyrazin-2-ylmorpholine

InChI

InChI=1S/C8H11N3O/c1-2-11-7(5-9-1)8-6-10-3-4-12-8/h1-2,5,8,10H,3-4,6H2

InChI Key

MUUFMICDHBDGKC-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yl)morpholine typically involves the reaction of pyrazine derivatives with morpholine. One common method is the condensation of pyrazin-2-amine with morpholine under specific conditions. For instance, the reaction can be catalyzed by titanium tetrachloride (TiCl4) in the presence of pyridine, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrazin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with functional groups like amines or thiols.

Scientific Research Applications

2-(Pyrazin-2-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

4-(Pyrazin-2-yl)morpholine

  • Molecular formula : C₈H₁₁N₃O
  • Molecular weight : 165.20 g/mol
  • Crystal system: Monoclinic (P2₁/c) with unit cell parameters a = 17.069 Å, b = 5.9278 Å, c = 7.8053 Å, and β = 90.54° .
  • Key features : The pyrazine ring adopts a near-planar conformation, with C–H···N hydrogen bonds stabilizing the crystal lattice .

2-(Pyridin-2-yl)morpholine

  • Molecular formula : C₉H₁₂N₂O
  • Molecular weight : 164.20 g/mol
  • This compound is marketed as a pharmaceutical intermediate but lacks detailed crystallographic data .

2-[(Piperazin-1-yl)methyl]-4-(propan-2-yl)morpholine

  • Molecular formula : C₁₂H₂₅N₃O
  • Molecular weight : 227.35 g/mol
  • Key differences : The addition of a piperazine-methyl group and isopropyl substituent increases molecular weight and complexity, likely enhancing lipophilicity .

Table 1: Comparative Analysis of Morpholine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance
2-(Pyrazin-2-yl)morpholine* C₈H₁₁N₃O 165.20 Pyrazine, morpholine Inferred pharmaceutical potential
4-(Pyrazin-2-yl)morpholine C₈H₁₁N₃O 165.20 Pyrazine, morpholine Diabetes/schizophrenia research
2-(Pyridin-2-yl)morpholine C₉H₁₂N₂O 164.20 Pyridine, morpholine Broad pharmaceutical intermediate
2-[(Piperazin-1-yl)methyl]-4-(propan-2-yl)morpholine C₁₂H₂₅N₃O 227.35 Piperazine, isopropyl, morpholine Undisclosed, likely CNS applications

*Note: Data for this compound is inferred from structural analogs.

Key Observations:

Nitrogen Content : Pyrazine-containing derivatives (C₈H₁₁N₃O) have an additional nitrogen compared to pyridine analogs (C₉H₁₂N₂O), enhancing polarity and hydrogen-bonding capacity .

Crystallography : The planar pyrazine ring in 4-(Pyrazin-2-yl)morpholine facilitates tight crystal packing via C–H···N interactions, whereas bulkier substituents (e.g., piperazine-methyl) may disrupt crystallinity .

Biological Activity : Pyrazine derivatives are explicitly linked to therapeutic applications (e.g., diabetes), while pyridine analogs serve as intermediates, suggesting divergent structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.